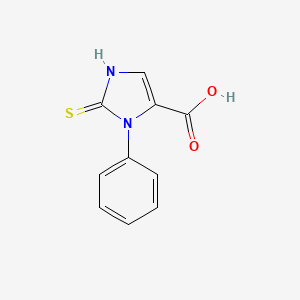

3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Vue d'ensemble

Description

3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is a heterocyclic compound that contains an imidazole ring with a phenyl group, a thioxo group, and a carboxylic acid group. This compound is of interest due to its potential biological activities and its role as a building block in organic synthesis.

Mécanisme D'action

Target of Action

Imidazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It’s known that the imidazole ring is susceptible to both electrophilic and nucleophilic attacks due to its amphoteric nature . This allows it to interact with its targets in a variety of ways, leading to a broad range of biological activities .

Biochemical Pathways

Imidazole derivatives have been reported to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Imidazole compounds are generally highly soluble in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives have been associated with a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The solubility of imidazole compounds in water and other polar solvents suggests that the compound’s action could be influenced by the polarity of its environment .

Analyse Biochimique

Biochemical Properties

3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as proteases and oxidoreductases, influencing their activity. The nature of these interactions often involves the binding of the thioxo group to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK and PI3K/Akt pathways, leading to changes in cell proliferation and apoptosis . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid can be achieved through various methods. One common approach involves the reaction of phenyl isothiocyanate with glycine in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions typically involve heating the mixture to promote cyclization and the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions

3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives of the phenyl group.

Applications De Recherche Scientifique

3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its biological activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid: Lacks the phenyl group.

3-phenyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid: Contains an oxo group instead of a thioxo group.

3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-5-carboxylic acid: Carboxylic acid group is at a different position.

Uniqueness

3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is unique due to the presence of both a thioxo group and a phenyl group, which contribute to its distinct chemical reactivity and potential biological activities .

Activité Biologique

3-Phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is a heterocyclic compound notable for its diverse biological activities. This compound features an imidazole ring with a phenyl group, a thioxo group, and a carboxylic acid group, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 220.25 g/mol

- CAS Number : 99361-29-2

The compound's structure significantly influences its reactivity and biological activity, particularly through the thioxo group, which can interact with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In a study evaluating various derivatives, compounds related to this structure showed significant activity against several bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The mechanism of action is believed to involve inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication .

Anticancer Activity

The compound has been investigated for its potential anticancer effects. In vitro studies demonstrated that it could inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and L363 (multiple myeloma). The observed cytotoxicity was linked to the compound's ability to induce apoptosis and disrupt cell cycle progression. For instance, derivatives of the compound showed IC values in the low micromolar range against these cancer cells, indicating potent activity .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and signaling pathways:

- Enzyme Inhibition : The thioxo group can bind to the active sites of proteases and oxidoreductases, leading to either inhibition or activation of these enzymes.

- Cell Signaling Modulation : The compound has been shown to influence pathways such as MAPK and PI3K/Akt, which are critical in regulating cell growth and survival .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against common pathogens. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth:

| Compound Derivative | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 0.5 µg/mL |

| Derivative B | E. faecalis | 0.8 µg/mL |

| Derivative C | Streptococcus pyogenes | 1.0 µg/mL |

These findings suggest the potential for developing new antimicrobial agents based on this compound's structure .

Study 2: Anticancer Activity Assessment

In another study focusing on anticancer properties, researchers synthesized several analogs of this compound and evaluated their effects on cancer cell lines:

| Compound Analog | Cancer Cell Line | IC (µM) |

|---|---|---|

| Analog X | HeLa | 4.1 |

| Analog Y | L363 | 5.0 |

| Analog Z | MDA-MB-231 (breast) | 6.0 |

The results highlighted the potential for these compounds as effective anticancer agents due to their ability to induce cell death through apoptosis .

Propriétés

IUPAC Name |

3-phenyl-2-sulfanylidene-1H-imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c13-9(14)8-6-11-10(15)12(8)7-4-2-1-3-5-7/h1-6H,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIZTCTXXDBABW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CNC2=S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406979 | |

| Record name | 3-Phenyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99361-29-2 | |

| Record name | 3-Phenyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.